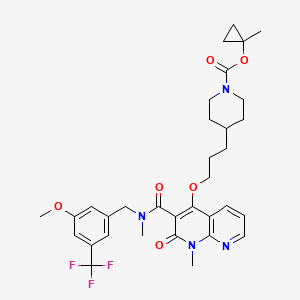

Sms2-IN-3

Description

Properties

Molecular Formula |

C33H39F3N4O6 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

(1-methylcyclopropyl) 4-[3-[[3-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl-methylcarbamoyl]-1-methyl-2-oxo-1,8-naphthyridin-4-yl]oxy]propyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C33H39F3N4O6/c1-32(11-12-32)46-31(43)40-14-9-21(10-15-40)7-6-16-45-27-25-8-5-13-37-28(25)39(3)30(42)26(27)29(41)38(2)20-22-17-23(33(34,35)36)19-24(18-22)44-4/h5,8,13,17-19,21H,6-7,9-12,14-16,20H2,1-4H3 |

InChI Key |

MQJSYTCXEOBCLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)OC(=O)N2CCC(CC2)CCCOC3=C(C(=O)N(C4=C3C=CC=N4)C)C(=O)N(C)CC5=CC(=CC(=C5)OC)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Sms2-IN-3: A Potent and Selective Sphingomyelin Synthase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Sms2-IN-3, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). It covers its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols, designed to support research and development efforts in related fields.

Chemical Identity and Properties

This compound is a small molecule inhibitor of the enzyme Sphingomyelin Synthase 2 (SMS2).[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C33H39F3N4O6 | [1] |

| Molecular Weight | 644.68 g/mol | [1] |

| CAS Number | 2414240-89-2 | [1] |

| SMILES String | O=C(N1CCC(CCCOC(C2=C(N3C)N=CC=C2)=C(C(N(CC4=CC(OC)=CC(C(F)(F)F)=C4)C)=O)C3=O)CC1)OC5(CC5)C | [1] |

| IC50 (SMS2) | 2.2 nM | [1] |

| IC50 (SMS1) | >1000 nM | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2), an enzyme localized at the plasma membrane that plays a crucial role in sphingomyelin (SM) biosynthesis.[2] SMS2 catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin and diacylglycerol (DAG).

By inhibiting SMS2, this compound effectively reduces the cellular levels of sphingomyelin.[1] This modulation of sphingolipid metabolism has been shown to impact various cellular signaling pathways.

Signaling Pathways

Inhibition of SMS2 has been linked to the modulation of key signaling pathways, including:

-

NF-κB Signaling Pathway: SMS2 has been shown to promote the stemness of breast cancer cells by activating the NF-κB signaling pathway.[2] Inhibition of SMS2 may therefore have implications in cancer therapy by downregulating this pathway.

-

TGF-β/Smad Signaling Pathway: SMS2 can activate the TGF-β/Smad signaling pathway, which is involved in cellular growth, differentiation, and apoptosis. By blocking SMS2 activity, this compound could potentially interfere with these processes.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo activity of this compound.

| Animal Model | Dosage | Administration | Outcome |

| KK-Ay/Ta mice | 100, 200 mg/kg | s.c. or p.o. once or twice daily for 7 days | Significantly reduced hepatic sphingomyelin (22:0) levels.[1] |

Experimental Protocols

This section details key experimental methodologies relevant to the study of this compound and its biological effects.

SMS2 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against SMS2.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing cell lysate from cells overexpressing SMS2, a fluorescent ceramide analog (e.g., C6-NBD-ceramide) as a substrate, and lecithin.

-

Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture and incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable solvent mixture (e.g., chloroform/methanol).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Analysis: Separate the lipid extract using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the fluorescently labeled sphingomyelin product.

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sphingomyelin Quantification Assay

This protocol outlines a fluorometric method for quantifying sphingomyelin levels in biological samples.

References

The Discovery and Characterization of a Selective Sphingomyelin Synthase 2 (SMS2) Inhibitor: A Technical Overview

Disclaimer: No specific molecule designated "Sms2-IN-3" has been identified in publicly available scientific literature. This guide therefore focuses on the discovery and characterization of a representative selective Sphingomyelin Synthase 2 (SMS2) inhibitor, a 2-quinolone derivative, to illustrate the core principles and methodologies in this area of research.

Introduction

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in cellular lipid metabolism, catalyzing the final step in the biosynthesis of sphingomyelin (SM), an essential component of cellular membranes and lipid rafts.[1][2] SMS2 is primarily located at the plasma membrane and plays a crucial role in signal transduction and maintaining membrane stability.[1] Dysregulation of SMS2 activity has been implicated in a variety of diseases, including atherosclerosis, liver steatosis, and inflammatory conditions, making it an attractive therapeutic target for drug discovery.[3][4] The development of potent and selective SMS2 inhibitors is therefore a significant area of research.

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a selective 2-quinolone-based SMS2 inhibitor.[3] It is intended for researchers, scientists, and drug development professionals interested in the methodologies and data associated with the development of novel SMS2-targeted therapeutics.

Discovery of a Selective SMS2 Inhibitor

The identification of novel, selective SMS2 inhibitors has been advanced through systematic screening and characterization efforts. A notable success in this area was the discovery of a 2-quinolone derivative with high potency and selectivity for SMS2 over its isoform, SMS1.[3]

The discovery process began with a high-throughput screening (HTS) campaign utilizing a specially developed human SMS2 enzyme assay coupled with a mass spectrometry-based detection system.[3] This robust assay allowed for the rapid screening of a large compound library to identify initial "hit" compounds that inhibited SMS2 activity.

Following the initial screening, a 2-quinolone derivative was identified as a promising lead compound.[5] Subsequent structure-activity relationship (SAR) studies and chemical modifications led to the optimization of this scaffold, resulting in a derivative with an IC50 of 950 nM and over 100-fold selectivity for SMS2 compared to SMS1.[3] Further optimization of a similar 1,8-naphthyridin-2-one derivative, derived from the initial 2-quinolone hit, yielded even more potent and selective inhibitors.[5]

Synthesis of 2-Quinolone Derivatives

While the precise synthetic route for the specific SMS2 inhibitor is proprietary, the synthesis of 2-quinolone derivatives is well-documented in medicinal chemistry literature. These methods often involve the cyclization of substituted anilines with β-keto esters or related precursors. A general synthetic approach is outlined below.

One common method for synthesizing the 2-quinolone core is the Conrad-Limpach reaction, where an aniline is reacted with a β-ketoester, followed by thermal cyclization. Modifications to this core can be achieved by using appropriately substituted starting materials or by performing subsequent reactions on the quinolone scaffold. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other functional groups at various positions on the quinolone ring, allowing for the exploration of the chemical space around the core structure to optimize for potency and selectivity.[6]

Characterization and Data

The characterization of the identified 2-quinolone inhibitor involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action. The key quantitative data for the lead 2-quinolone derivative are summarized in the table below. For comparison, data for the known non-selective SMS inhibitor, D609, is also included where available.

| Compound | Target | IC50 | Selectivity (SMS2 vs SMS1) | Reference |

| 2-Quinolone Derivative | Human SMS2 | 950 nM | >100-fold | [3] |

| 1,8-naphthyridin-2-one 37 | Human SMS2 | Potent (nanomolar) | Selective | [5] |

| D609 | Human SMS1 & SMS2 | Not specified | Non-selective | [1][4][7] |

Experimental Protocols

High-Throughput Screening (HTS) for SMS2 Inhibitors

This protocol outlines a general procedure for a mass spectrometry-based HTS assay to identify inhibitors of human SMS2.[3]

-

Objective: To screen a compound library for inhibitors of human SMS2 enzymatic activity.

-

Materials:

-

Membrane fractions from cells overexpressing human SMS2.

-

Substrates: A suitable ceramide analog and phosphatidylcholine.

-

Assay Buffer: Optimized for SMS2 activity.

-

Compound library dissolved in DMSO.

-

High-throughput mass spectrometer.

-

-

Procedure:

-

Prepare the enzyme reaction mixture containing the SMS2-expressing membrane fractions and substrates in the assay buffer.

-

Dispense the compound library into assay plates at a final concentration typically in the low micromolar range.

-

Add the enzyme reaction mixture to the assay plates to initiate the reaction.

-

Incubate the reaction for a predetermined time at an optimized temperature.

-

Quench the reaction.

-

Analyze the reaction mixture using a high-throughput mass spectrometer to quantify the product (sphingomyelin analog).

-

Calculate the percent inhibition for each compound relative to control wells (with and without enzyme).

-

Identify "hit" compounds that exhibit significant inhibition of SMS2 activity.

-

Cell-Based SMS2 Engagement Assay

This protocol describes a cell-based assay to confirm that the identified inhibitor engages with SMS2 in a cellular context.[8]

-

Objective: To determine if the inhibitor can access and bind to SMS2 in living cells.

-

Materials:

-

Cells stably overexpressing human SMS2.

-

The 2-quinolone inhibitor.

-

A fluorescent ceramide analog (e.g., NBD-ceramide).

-

Cell culture medium and reagents.

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector.

-

-

Procedure:

-

Plate the SMS2-overexpressing cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the 2-quinolone inhibitor for a specified period.

-

Add the fluorescent ceramide analog to the cells and incubate to allow for its conversion to fluorescent sphingomyelin by SMS2.

-

Wash the cells to remove unincorporated fluorescent ceramide.

-

Lyse the cells and extract the lipids.

-

Separate and quantify the fluorescent sphingomyelin product using HPLC with fluorescence detection.

-

Determine the concentration-dependent inhibition of fluorescent sphingomyelin formation by the inhibitor to confirm cellular target engagement.

-

Affinity Selection Mass Spectrometry (AS-MS)

This protocol outlines the use of AS-MS to demonstrate direct binding of the inhibitor to SMS2.[9][10]

-

Objective: To confirm a direct physical interaction between the inhibitor and the SMS2 protein.

-

Materials:

-

SMS2-expressing membrane fractions.

-

The 2-quinolone inhibitor.

-

Control compounds (known binders and non-binders).

-

Size-exclusion chromatography (SEC) or other affinity separation method.

-

Liquid chromatography-mass spectrometry (LC-MS) system.

-

-

Procedure:

-

Incubate the SMS2-expressing membrane fractions with a solution containing the 2-quinolone inhibitor and control compounds.

-

Separate the protein-ligand complexes from unbound small molecules using an appropriate affinity selection technique like SEC.

-

Dissociate the bound ligands from the protein fraction.

-

Analyze the dissociated ligands by LC-MS to identify and quantify the compounds that were bound to SMS2.

-

Confirmation of the presence of the 2-quinolone inhibitor in the protein-bound fraction demonstrates direct target engagement.

-

Visualizations

Caption: Simplified signaling pathway involving SMS2 at the plasma membrane.

Caption: Experimental workflow for the discovery and characterization of a selective SMS2 inhibitor.

References

- 1. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications [mdpi.com]

- 8. A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brjac.com.br [brjac.com.br]

- 10. wuxibiology.com [wuxibiology.com]

In Vitro Activity of Sms2-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro activity of Sms2-IN-3, a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). It includes a summary of its biochemical activity, detailed experimental protocols for key assays, and visualizations of relevant biochemical pathways and experimental workflows.

Quantitative Data Summary

This compound has been identified as a highly potent and selective small molecule inhibitor of SMS2. Its primary in vitro activity is summarized below.

| Compound | Target | Assay Type | IC50 Value | Selectivity | Reference |

| This compound (Compound 37) | Human SMS2 | Biochemical | 2.2 nM | High selectivity against SMS1 | [1] |

| 2-Quinolone Derivative | Human SMS2 | Biochemical | 950 nM | >100-fold vs. SMS1 | [2][3] |

Table 1: Summary of In Vitro Potency and Selectivity of this compound and a related precursor compound.

Core Signaling Pathway

Sphingomyelin synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane.[4][5] It catalyzes the final step in the de novo synthesis of sphingomyelin (SM), a crucial component of cell membranes and lipid rafts.[4][6] The enzyme transfers a phosphorylcholine head group from phosphatidylcholine (PC) to ceramide (Cer), producing diacylglycerol (DAG) and SM.[6] Inhibition of SMS2 is a therapeutic strategy for various diseases, including atherosclerosis and inflammatory conditions.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Effects of Sphingomyelin Synthase 2 (SMS2) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Sms2-IN-3" is not available in the current body of public research. This guide, therefore, provides a comprehensive overview of the cellular effects observed upon the inhibition of Sphingomyelin Synthase 2 (SMS2) through genetic methods such as siRNA-mediated knockdown and gene knockout, which serve as a proxy for the effects of a specific small molecule inhibitor.

Introduction

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, primarily located at the plasma membrane. It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[1] This enzymatic activity is crucial for maintaining the levels of these lipids, which are critical components of cellular membranes and are involved in a multitude of signaling pathways.[2] Inhibition of SMS2 has been shown to impact cellular lipid composition, signaling cascades, and physiological processes such as inflammation and apoptosis. This document outlines the known cellular consequences of SMS2 inhibition, providing quantitative data, experimental methodologies, and visual representations of the affected signaling pathways.

Data Presentation: Quantitative Effects of SMS2 Inhibition

The inhibition of SMS2, primarily studied through siRNA-mediated knockdown, leads to significant changes in cellular lipid profiles and apoptotic responses.

| Parameter | Cell Type | Method of Inhibition | Result | Reference |

| Intracellular Sphingomyelin (SM) | THP-1 derived macrophages | SMS2 siRNA | 23% decrease | [3] |

| Huh7 cells | SMS2 siRNA | 11% decrease | [2][4] | |

| Plasma Membrane Sphingomyelin (SM) | THP-1 derived macrophages | SMS2 siRNA | Significant decrease (measured by lysenin-mediated lysis) | [3] |

| Huh7 cells | SMS2 siRNA | Decreased SM content in detergent-resistant lipid rafts | [2][4] | |

| Intracellular Diacylglycerol (DAG) | THP-1 derived macrophages | SMS2 siRNA | 20% decrease | [3] |

| Intracellular Ceramide | Huh7 cells | SMS2 siRNA | No significant change | [2][4] |

| Lipopolysaccharide (LPS)-mediated Apoptosis | THP-1 derived macrophages | SMS2 siRNA | Significant reduction | [3] |

| Hypoxia-induced Apoptosis | Cardiomyocytes | SMS2 siRNA | Attenuated | [5] |

| Caspase-3 Activity (Hypoxia-induced) | Cardiomyocytes | SMS2 siRNA | Decreased | [5] |

| Reactive Oxygen Species (ROS) Generation (Hypoxia-induced) | Cardiomyocytes | SMS2 siRNA | Decreased | [5] |

Signaling Pathways Modulated by SMS2 Inhibition

SMS2 activity is integral to the regulation of several key signaling pathways. Its inhibition has been demonstrated to attenuate inflammatory and cell survival signals.

NF-κB Signaling Pathway

Inhibition of SMS2 has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation.[6][7] This is thought to occur through the alteration of lipid raft composition, which can affect the signaling of receptors like the tumor necrosis factor-alpha receptor (TNFR).[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMS2 siRNA inhibits pancreatic tumor growth by tumor microenvironment modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sphingomyelin Synthase 2 (SMS2) Inhibitors

A comprehensive analysis of a representative potent and selective SMS2 inhibitor, Ly93, as a surrogate for the uncharacterized compound Sms2-IN-3.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a potent and selective Sphingomyelin Synthase 2 (SMS2) inhibitor. Due to the absence of public data on "this compound," this document utilizes Ly93, a well-characterized, orally active SMS2 inhibitor, as a representative molecule to fulfill the core requirements of this analysis.

Introduction to SMS2 Inhibition

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the final step of sphingomyelin (SM) biosynthesis, catalyzing the transfer of phosphocholine from phosphatidylcholine to ceramide. This process is crucial for maintaining the lipid composition of cellular membranes, particularly the plasma membrane, and is implicated in various signaling pathways. Dysregulation of SMS2 activity has been linked to several pathologies, including atherosclerosis, inflammation, and certain cancers. Consequently, the development of potent and selective SMS2 inhibitors has emerged as a promising therapeutic strategy.

Pharmacodynamics of Ly93

Ly93 is a novel 2-benzyloxybenzamide derivative that demonstrates high potency and selectivity for SMS2. Its pharmacodynamic profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

The inhibitory activity of Ly93 against purified SMS2 and its selectivity over the related isoform SMS1 are summarized in the table below.

| Parameter | Value | Reference |

| SMS2 IC50 | 91 nM | [1][2][3][4] |

| SMS1 IC50 | 133.9 µM | [1] |

| Selectivity (SMS1/SMS2) | >1400-fold | [1] |

Table 1: In vitro inhibitory activity and selectivity of Ly93.

The significant selectivity of Ly93 for SMS2 over SMS1 is a critical attribute, as it minimizes the potential for off-target effects related to the inhibition of SMS1, which is primarily localized in the Golgi apparatus and has distinct physiological roles.

In Vivo Pharmacodynamic Effects

The in vivo pharmacodynamic effects of Ly93 have been demonstrated in mouse models, highlighting its ability to modulate plasma sphingomyelin levels and impact disease pathology.

| Animal Model | Dosage | Dosing Regimen | Key Findings | Reference |

| C57BL/6J mice | 100 mg/kg | Oral gavage, once daily for 7 days | Significantly decreased plasma sphingomyelin levels. | [2][4] |

| Apolipoprotein E (apoE) knockout mice | 12.5 or 40 mg/kg | Oral gavage, once daily | Dose-dependently attenuated atherosclerotic lesions in the aortic root and entire aorta. Reduced macrophage content in lesions. | [1][2][4] |

Table 2: In vivo pharmacodynamic effects of Ly93.

These findings underscore the potential of selective SMS2 inhibition with Ly93 to favorably alter lipid profiles and mitigate the progression of atherosclerosis.

Pharmacokinetics of Ly93

Pharmacokinetic studies in C57BL/6J mice have indicated that Ly93 is orally efficacious.[1] While detailed quantitative parameters such as Cmax, Tmax, half-life, and bioavailability are not fully publicly available, the observed in vivo pharmacodynamic effects after oral administration confirm sufficient systemic exposure to engage the target.

Signaling Pathways Modulated by SMS2 Inhibition

Inhibition of SMS2 leads to a decrease in sphingomyelin and an increase in its precursor, ceramide, at the plasma membrane. These changes in lipid composition can significantly impact cellular signaling.

Figure 1: Simplified signaling pathway affected by SMS2 inhibition. This diagram illustrates how the SMS2 inhibitor Ly93 blocks the conversion of ceramide to sphingomyelin, leading to downstream effects on cholesterol efflux, apolipoprotein B (ApoB) secretion, and inflammation.

Key Experimental Protocols

This section outlines the general methodologies employed in the characterization of SMS2 inhibitors like Ly93.

In Vitro SMS2 Inhibition Assay

The inhibitory activity of compounds against SMS2 is typically determined using a biochemical assay with purified enzyme.

Figure 2: General workflow for an in vitro SMS2 inhibition assay. This diagram outlines the key steps from assay preparation to the quantification of enzyme activity in the presence of an inhibitor.

A common method involves the use of a fluorescent ceramide analog, such as C6-NBD-ceramide, as a substrate. The reaction is initiated by the addition of the enzyme, and after a defined incubation period, the reaction is stopped. The lipids are then extracted and separated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of fluorescently labeled sphingomyelin produced. The IC50 value is then calculated by measuring the inhibition of product formation at various concentrations of the test compound.

In Vivo Efficacy Study in an Atherosclerosis Mouse Model

The anti-atherosclerotic effects of SMS2 inhibitors are evaluated in a relevant animal model, such as the apolipoprotein E (apoE) knockout mouse, which spontaneously develops atherosclerotic lesions.

References

Unveiling the Potency and Precision of Sms2-IN-3: A Selective Sphingomyelin Synthase 2 Inhibitor

A Deep Dive into the Selectivity, Experimental Validation, and Signaling Context of a Promising Therapeutic Agent

For Immediate Release

In the intricate landscape of lipid metabolism and cellular signaling, the precise modulation of specific enzymes offers a powerful strategy for therapeutic intervention. This technical guide provides an in-depth analysis of Sms2-IN-3, a potent and highly selective inhibitor of Sphingomyelin Synthase 2 (SMS2), a key enzyme in the sphingomyelin biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the selectivity profile, experimental validation, and signaling context of this important research compound.

Sphingomyelin synthases (SMS) play a crucial role in maintaining the structural integrity of cell membranes and are pivotal in the generation of bioactive lipid second messengers. The two primary isoforms, SMS1 and SMS2, while catalyzing the same biochemical reaction, exhibit distinct subcellular localizations and physiological roles. SMS1 is predominantly found in the Golgi apparatus, whereas SMS2 is primarily located at the plasma membrane. This differential localization suggests non-redundant functions, with SMS2 being increasingly implicated in inflammatory responses and cardiovascular and metabolic diseases. Consequently, the development of selective SMS2 inhibitors like this compound represents a significant advancement in the quest for targeted therapies.

Quantitative Analysis of Inhibitor Selectivity

This compound, a 1,8-naphthyridin-2-one derivative, has demonstrated exceptional potency and selectivity for SMS2 over its isoform, SMS1. The inhibitory activity of this compound was determined through rigorous enzymatic assays, with the half-maximal inhibitory concentrations (IC50) meticulously measured. The data clearly illustrates the compound's preferential binding and inhibition of SMS2.

| Compound | Target | IC50 (nM) | Selectivity (fold) |

| This compound (Compound 37) | SMS2 | 2.2 | >4545 |

| SMS1 | >10000 |

Table 1: Inhibitory activity of this compound against human SMS1 and SMS2. The data highlights the remarkable selectivity of this compound for SMS2.

Experimental Protocols

The determination of the inhibitory potency and selectivity of this compound involved a sophisticated and well-defined experimental workflow. The following is a detailed description of the key experimental protocols employed.

Human SMS1 and SMS2 Enzyme Inhibition Assay

The inhibitory activities of this compound against human SMS1 and SMS2 were quantified using an in vitro enzymatic assay. The core of this protocol involves the use of membrane fractions prepared from human embryonic kidney (HEK293) cells overexpressing either human SMS1 or SMS2.

1. Preparation of Microsomal Fractions:

-

HEK293 cells were transiently transfected with expression vectors encoding for either human SMS1 or SMS2.

-

After a 48-hour incubation period, the cells were harvested and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 250 mM sucrose, and a protease inhibitor cocktail).

-

The cell lysate was then subjected to a series of centrifugation steps to isolate the microsomal fraction containing the overexpressed enzymes. The final microsomal pellet was resuspended in a storage buffer and stored at -80°C.

2. Enzyme Inhibition Assay:

-

The assay was conducted in a 96-well plate format.

-

Each well contained the respective microsomal fraction (SMS1 or SMS2), the substrate N-(dodecanoyl)-sphingosylphosphorylcholine (C12-ceramide), and phosphatidylcholine in an assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

This compound, dissolved in dimethyl sulfoxide (DMSO), was added at varying concentrations to the assay wells.

-

The enzymatic reaction was initiated and allowed to proceed for a specified time at 37°C.

-

The reaction was terminated by the addition of an organic solvent mixture (e.g., chloroform/methanol).

3. Product Quantification and Data Analysis:

-

The product of the reaction, C12-sphingomyelin, was extracted and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The percentage of inhibition at each concentration of this compound was calculated relative to a DMSO control.

-

The IC50 values were then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Experimental workflow for determining the IC50 of this compound.

Signaling Pathway Context

Sphingomyelin synthases are central enzymes in the sphingolipid metabolic pathway, which generates a host of signaling molecules that influence critical cellular processes such as proliferation, apoptosis, and inflammation. The selective inhibition of SMS2 by this compound is poised to have significant downstream effects on these pathways.

The canonical function of SMS2 is to catalyze the conversion of ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol (DAG). By inhibiting SMS2, this compound is expected to lead to an accumulation of ceramide and a reduction in the production of sphingomyelin and DAG at the plasma membrane. Ceramide is a well-established pro-apoptotic and anti-proliferative second messenger, while DAG is a key activator of protein kinase C (PKC) and other signaling cascades. Therefore, the selective inhibition of SMS2 can shift the balance of these signaling lipids, potentially leading to anti-inflammatory and anti-proliferative cellular responses.

The Role of Sphingomyelin Synthase 2 (Sms2) in Metabolic and Inflammatory Diseases: A Technical Guide to its Function and Inhibition by Sms2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin Synthase 2 (Sms2), a key enzyme in sphingolipid metabolism, has emerged as a critical regulator in the pathogenesis of prevalent metabolic and inflammatory diseases, notably atherosclerosis and non-alcoholic fatty liver disease (NAFLD). By catalyzing the final step in sphingomyelin biosynthesis at the plasma membrane, Sms2 modulates lipid raft composition and function, thereby influencing a cascade of cellular signaling events. This technical guide provides an in-depth examination of the role of Sms2 in these disease states, supported by quantitative data from preclinical studies. Furthermore, we detail the impact of Sms2 inhibition, with a specific focus on the potent and selective inhibitor, Sms2-IN-3. This document outlines key experimental protocols for assessing Sms2 function and the efficacy of its inhibitors, and visualizes the intricate signaling pathways governed by Sms2 using Graphviz diagrams. The presented evidence underscores the potential of Sms2 as a therapeutic target for a range of metabolic and inflammatory disorders.

Introduction to Sphingomyelin Synthase 2 (Sms2)

Sphingomyelin (SM) is a crucial component of mammalian cell membranes, particularly enriched in lipid rafts—microdomains that serve as platforms for signal transduction. The synthesis of SM from ceramide and phosphatidylcholine is catalyzed by sphingomyelin synthases (SMS). Two major isoforms exist: Sms1, primarily located in the Golgi apparatus, and Sms2, which is predominantly found at the plasma membrane. This strategic localization places Sms2 at the forefront of regulating cell surface signaling events.

Genetic and pharmacological studies have demonstrated that the modulation of Sms2 activity has profound effects on cellular processes linked to inflammation and lipid metabolism. Specifically, deficiency or inhibition of Sms2 has been shown to be protective in animal models of atherosclerosis and NAFLD, making it an attractive target for therapeutic intervention.

The Role of Sms2 in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. Macrophage-mediated inflammation and lipid accumulation are central to its progression.

Sms2 in Macrophage Function and Inflammation

Sms2 plays a significant role in macrophage biology. Its activity influences the integrity of lipid rafts, which are essential for the function of toll-like receptors (TLRs) and other cytokine receptors involved in the inflammatory response.

-

NF-κB and MAPK Signaling: Macrophage Sms2 deficiency has been shown to blunt the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] This attenuation of pro-inflammatory signaling leads to reduced production of inflammatory cytokines such as TNF-α and IL-6.[2]

-

Cholesterol Efflux: Sms2 deficiency in macrophages promotes cholesterol efflux, the process by which excess cholesterol is removed from cells and transported back to the liver.[2] This is a key anti-atherogenic mechanism. The increase in cholesterol efflux is associated with the upregulation of key cholesterol transporters like ABCA1 and ABCG1.

Quantitative Effects of Sms2 Deficiency and Inhibition in Atherosclerosis Models

The protective role of Sms2 deficiency in atherosclerosis is well-documented in preclinical models.

| Model | Intervention | Key Findings | Reference |

| ApoE-/- Mice | Sms2 Knockout | 52% reduction in atherosclerotic lesions in the aortic arch and root.[3] | |

| 35% reduction in sphingomyelin, 32% in ceramide, 58% in free cholesterol, and 60% in cholesteryl ester in the brachiocephalic artery.[3] | |||

| LDLr-/- Mice with WT or Sms2-/- Bone Marrow Transplant | Macrophage-specific Sms2 deficiency | 57% decrease in atherosclerotic lesions in the aortic root and a 42% decrease in the entire aorta.[2] | |

| 71% less necrotic core area, 37% less macrophage content, and 35% more collagen in atherosclerotic lesions.[2] | |||

| C57BL/6J Mice | Treatment with Ly93 (Sms2 inhibitor) | Significant decrease in plasma sphingomyelin levels.[4] | |

| ApoE-/- Mice | Treatment with Ly93 (Sms2 inhibitor) | Dose-dependent attenuation of atherosclerotic lesions in the aortic root and entire aorta.[4] |

The Role of Sms2 in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD encompasses a spectrum of liver conditions characterized by hepatic fat accumulation (steatosis), which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.

Sms2 in Hepatic Lipid Metabolism

Sms2 activity in the liver is directly linked to the regulation of lipid homeostasis.

-

Ceramide and PPARγ Signaling: Sms2 deficiency leads to an increase in hepatic ceramide levels.[5] Elevated ceramide, in turn, has been shown to suppress the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key transcription factor involved in fatty acid uptake and storage.[5] The downregulation of PPARγ leads to reduced expression of its target genes, including CD36, a fatty acid translocase, thereby limiting fatty acid uptake by hepatocytes and preventing steatosis.[5]

Quantitative Effects of Sms2 Deficiency in NAFLD Models

Studies using genetic models have provided clear evidence for the role of Sms2 in NAFLD.

| Model | Intervention | Key Findings | Reference |

| Sms2 Knockout Mice on High-Fat Diet | Sms2 Deficiency | 48% decrease in liver triglyceride levels.[6] | |

| 23% decrease in liver-free fatty acid levels.[6] | |||

| Significant suppression of HFD-induced increases in CD36 and PPARγ. | |||

| Liver-specific Sms2 Transgenic Mice on High-Fat Diet | Sms2 Overexpression | 52% increase in liver triglyceride levels.[6] | |

| 24% increase in liver-free fatty acid levels.[6] |

This compound: A Potent and Selective Sms2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Sms2 over Sms1.

| Inhibitor | IC50 for Sms2 | Selectivity (over Sms1) | Reference |

| This compound | 2.2 nM | High |

In vivo studies have shown that this compound can effectively reduce hepatic sphingomyelin levels, highlighting its potential as a therapeutic agent for Sms2-mediated diseases.

Signaling Pathways

Sms2-Mediated Inflammatory Signaling in Macrophages

Caption: Sms2 maintains lipid raft integrity, facilitating TLR4 signaling and subsequent NF-κB activation.

Sms2 in Hepatic Steatosis via Ceramide-PPARγ Pathway

Caption: Sms2 inhibition increases ceramide, which suppresses PPARγ, reducing fatty acid uptake and steatosis.

Experimental Protocols

Quantification of Aortic Atherosclerotic Lesions

This protocol describes the en face analysis of atherosclerotic lesions in the aorta of mouse models.

-

Aorta Dissection and Preparation:

-

Euthanize the mouse and perfuse the heart with phosphate-buffered saline (PBS).

-

Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

Remove adventitial fat and connective tissue under a dissecting microscope.

-

Cut the aorta longitudinally and pin it flat, lumen side up, on a black wax surface.

-

-

Oil Red O Staining:

-

Fix the aorta in 4% paraformaldehyde for at least 4 hours.

-

Rinse with distilled water.

-

Immerse in 60% isopropanol for 5 minutes.

-

Stain with a freshly prepared and filtered Oil Red O solution for 25 minutes.

-

Destain in 60% isopropanol for 3 minutes.

-

Rinse with distilled water.

-

-

Image Acquisition and Analysis:

-

Capture a high-resolution image of the stained aorta.

-

Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.

-

Express the lesion area as a percentage of the total aortic surface area.

-

Macrophage Cholesterol Efflux Assay

This protocol measures the ability of macrophages to efflux cholesterol to an acceptor, such as apolipoprotein A-I (ApoA-I).

-

Cell Culture and Labeling:

-

Culture macrophages (e.g., bone marrow-derived macrophages) in appropriate media.

-

Label cells with [3H]-cholesterol (1 µCi/mL) in media containing 0.2% bovine serum albumin (BSA) for 24 hours.

-

-

Equilibration:

-

Wash the cells with PBS.

-

Incubate the cells in serum-free media containing 0.2% BSA for 18 hours to allow for equilibration of the radiolabel.

-

-

Efflux Assay:

-

Wash the cells with PBS.

-

Incubate the cells for 4 hours in serum-free media containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I) or media alone (control).

-

Collect the media and lyse the cells with 0.1 M NaOH.

-

-

Quantification:

-

Measure the radioactivity in the media and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (dpm in media / (dpm in media + dpm in cell lysate)) x 100.

-

NF-κB Activation Assay (Western Blot for Phospho-p65)

This protocol assesses the activation of the NF-κB pathway by detecting the phosphorylation of the p65 subunit.

-

Cell Treatment and Lysis:

-

Culture macrophages and treat with an inflammatory stimulus (e.g., 100 ng/mL LPS) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against total p65 as a loading control.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize the phospho-p65 signal to the total p65 signal.

-

Conclusion

Sphingomyelin Synthase 2 is a pivotal enzyme in the regulation of cellular signaling, with a well-documented role in the pathophysiology of atherosclerosis and non-alcoholic fatty liver disease. Its strategic location at the plasma membrane allows it to modulate inflammatory and metabolic pathways, making it a highly attractive therapeutic target. The development of potent and selective inhibitors, such as this compound, offers a promising avenue for the treatment of these widespread and debilitating diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of Sms2 and translating these findings into novel clinical therapies.

References

- 1. umassmed.edu [umassmed.edu]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Micro-Ultrasonographic Imaging of Atherosclerotic Progression and Correlation with Inflammatory Markers in Apolipoprotein-E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on Early-Stage Research of Sphingomyelin Synthase 2 (SMS2) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Sms2-IN-3" is not referenced in the currently available scientific literature. This guide provides a comprehensive overview of early-stage research on representative selective Sphingomyelin Synthase 2 (SMS2) inhibitors, including a 2-quinolone derivative and the compound SMS2-IN-2, to serve as a template for the requested technical whitepaper.

Introduction to Sphingomyelin Synthase 2 (SMS2) as a Therapeutic Target

Sphingomyelin (SM) is a crucial component of mammalian cell membranes and is particularly enriched in lipid rafts, microdomains critical for signal transduction. The synthesis of SM is catalyzed by sphingomyelin synthases (SMS), with two primary isoforms, SMS1 and SMS2. SMS1 is predominantly located in the trans-Golgi apparatus, while SMS2 is primarily found at the plasma membrane.

SMS2 catalyzes the transfer of a phosphorylcholine headgroup from phosphatidylcholine (PC) to ceramide, yielding SM and diacylglycerol (DAG). This enzymatic activity places SMS2 at a critical node in lipid metabolism and signaling. Elevated SMS2 activity has been implicated in various pathological conditions, including inflammation, atherosclerosis, and metabolic diseases. Consequently, the selective inhibition of SMS2 presents a promising therapeutic strategy for these conditions.

Core Compound Data: Representative SMS2 Inhibitors

Early-stage research has led to the identification of several selective SMS2 inhibitors. The following table summarizes the key quantitative data for two such compounds, a 2-quinolone derivative and SMS2-IN-2.

| Compound Name/Class | Target | IC50 | Selectivity vs. SMS1 | Reference |

| 2-Quinolone Derivative | Human SMS2 | 950 nM | >100-fold | [1][2] |

| SMS2-IN-2 (Compound 15w) | Human SMS2 | 100 nM | >560-fold (IC50 for SMS1 is 56 µM) | [3][4] |

Mechanism of Action

The selective inhibition of SMS2 by the 2-quinolone class of compounds has been elucidated through mutational analyses. These studies revealed that the interaction between the inhibitor and the enzyme is dependent on the presence of specific amino acid residues within the catalytic domain of SMS2, namely serine 227 (S227) and histidine 229 (H229)[1][2]. This suggests that these inhibitors likely act by directly binding to the catalytic site, thereby preventing the binding of substrates (ceramide and phosphatidylcholine) or inhibiting the catalytic transfer of the phosphorylcholine group.

Further research on more potent derivatives has confirmed direct binding to membrane fractions expressing SMS2[1][2]. The high selectivity for SMS2 over SMS1 indicates that these inhibitors exploit structural differences between the catalytic domains of the two isoforms.

Sphingomyelin Biosynthesis Pathway and SMS2 Inhibition

The following diagram illustrates the central role of SMS2 in the final step of sphingomyelin synthesis and the point of intervention for selective inhibitors.

Caption: Inhibition of Sphingomyelin Synthase 2 (SMS2) blocks the conversion of ceramide to sphingomyelin.

Experimental Protocols

A high-throughput mass spectrometry-based assay is a common method for determining the inhibitory activity of compounds against SMS2.[1]

Objective: To quantify the IC50 value of a test compound against purified human SMS2.

Materials:

-

Purified recombinant human SMS2 enzyme

-

Substrates: N-C12-sphingosyl-ceramide (d18:1/12:0-Cer) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0/18:1-PC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound dissolved in DMSO

-

96-well or 384-well assay plates

-

Mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified SMS2 enzyme, and the substrates.

-

Serially dilute the test compound in DMSO and add it to the assay plate.

-

Initiate the enzymatic reaction by adding the substrate mixture to the wells containing the enzyme and test compound.

-

Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent like methanol/chloroform).

-

Extract the lipids from the reaction mixture.

-

Analyze the amount of the product, N-C12-sphingomyelin (d18:1/12:0-SM), using LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Objective: To confirm that the test compound can engage with and inhibit SMS2 within a cellular context.

Materials:

-

A human cell line with sufficient expression of SMS2 (e.g., HEK293 cells overexpressing SMS2)

-

Cell culture medium and reagents

-

Test compound

-

Lysis buffer

-

Reagents for affinity selection mass spectrometry or cellular thermal shift assay (CETSA)

Procedure (Affinity Selection Mass Spectrometry Example):

-

Culture the cells to a suitable confluency.

-

Treat the cells with the test compound or a vehicle control for a specified time.

-

Harvest the cells and prepare membrane fractions.

-

Incubate the membrane fractions with the test compound immobilized on a solid support (e.g., beads).

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the proteins that specifically bind to the immobilized compound.

-

Identify the eluted proteins using mass spectrometry.

-

Confirmation of SMS2 as a primary hit demonstrates target engagement.

Experimental Workflow for SMS2 Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and characterization of novel SMS2 inhibitors.

Caption: A typical drug discovery workflow for identifying and validating novel SMS2 inhibitors.

In Vivo Studies

The inhibitor SMS2-IN-2 (also known as compound 15w) has been evaluated in in vivo models. In a study using db/db mice, a model for type 2 diabetes and related inflammation, oral administration of SMS2-IN-2 at doses of 20 and 50 mg/kg/day for 6 weeks was shown to reduce chronic inflammation. Specifically, it led to a significant reduction in the levels of interleukin-6 (IL-6) and insulin[3]. These findings suggest that selective inhibition of SMS2 can have beneficial effects on inflammatory and metabolic parameters in a relevant disease model.

Conclusion

The early-stage research on selective SMS2 inhibitors, such as the 2-quinolone derivatives and SMS2-IN-2, has provided strong validation for SMS2 as a druggable target for inflammatory and metabolic diseases. The identification of potent and selective small molecules, characterization of their mechanism of action, and demonstration of in vivo efficacy represent critical steps in the development of novel therapeutics. Further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be essential for their progression into clinical development. The methodologies and data presented in this guide offer a framework for the continued exploration of SMS2 inhibition as a therapeutic strategy.

References

The Pivotal Role of Sphingomyelin Synthase 2 in Lipid Raft Formation and Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Sphingomyelin Synthase 2 (SMS2) and the impact of its inhibition on the formation and function of lipid rafts. Lipid rafts are dynamic, sterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as critical platforms for cellular signaling. SMS2, an enzyme primarily localized at the plasma membrane, plays a crucial role in the synthesis of sphingomyelin (SM), a key structural component of these rafts.[1][2] Consequently, the inhibition of SMS2 presents a significant therapeutic strategy for modulating signaling pathways implicated in various diseases, including inflammatory conditions and cancer.

This document details the mechanism of action of selective SMS2 inhibitors, their effects on lipid raft composition and integrity, and the downstream consequences for cellular signaling cascades. We present quantitative data from studies utilizing SMS2 inhibition, detailed experimental protocols for investigating these phenomena, and visual representations of the core signaling pathways involved. While the specific inhibitor "Sms2-IN-3" is not extensively characterized in publicly available literature, this guide draws upon data from studies using potent and selective SMS2 inhibitors, such as 2-quinolone derivatives and Ly93, as well as findings from genetic knockdown (siRNA) and knockout studies, which serve as a proxy for the effects of a specific inhibitor.[3][4]

Core Concepts: SMS2 and Lipid Raft Dynamics

Sphingomyelin Synthase 2 catalyzes the transfer of a phosphocholine head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol.[5][6] This enzymatic activity is fundamental to maintaining the concentration of sphingomyelin within the plasma membrane, which is essential for the formation and stability of lipid rafts. These microdomains act as organizing centers, concentrating or excluding specific proteins to facilitate or inhibit signaling events.[1][7]

Inhibition of SMS2 disrupts this delicate balance. By reducing the production of sphingomyelin, selective inhibitors alter the composition and physical properties of the plasma membrane, leading to the destabilization of lipid rafts. This disruption has profound effects on a multitude of cellular processes that are dependent on the integrity of these signaling platforms.

Quantitative Data on the Effects of SMS2 Inhibition

The inhibition of SMS2 leads to measurable changes in the lipid composition of cells and their lipid rafts. The following tables summarize key quantitative findings from studies employing SMS2 knockdown, which closely mimics the effects of a potent and specific inhibitor.

| Cell Type | Method of SMS2 Inhibition | Change in Cellular Sphingomyelin (SM) | Change in Cellular Ceramide | Reference(s) |

| Huh7 cells | SMS2 siRNA | ↓ 11% | No significant change | [8] |

| HEK293 cells | SMS2 siRNA | ↓ (Specific % not provided) | ↑ (Specific % not provided) | [9] |

Table 1: Effect of SMS2 Inhibition on Cellular Lipid Levels. This table illustrates the impact of reduced SMS2 function on the overall cellular concentrations of sphingomyelin and ceramide.

| Cell Type | Method of SMS2 Inhibition | Change in Lipid Raft Sphingomyelin (SM) | Reference(s) |

| Huh7 cells | SMS2 siRNA | ↓ (Specific % not provided, but significant decrease observed) | [8] |

Table 2: Effect of SMS2 Inhibition on Lipid Raft Composition. This table highlights the direct consequence of SMS2 inhibition on the sphingomyelin content within lipid raft microdomains.

Key Signaling Pathways Modulated by SMS2 Inhibition

The disruption of lipid rafts following SMS2 inhibition significantly impacts cellular signaling pathways that are crucial for immune responses, inflammation, and cell survival.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. The activation of NF-κB is often initiated by the recruitment of receptors, such as Toll-like Receptor 4 (TLR4) and Tumor Necrosis Factor Receptor 1 (TNFR1), to lipid rafts.[1][9] Inhibition of SMS2 has been shown to impair the recruitment of these receptors to lipid rafts, thereby attenuating downstream NF-κB signaling.[1][9]

The PLCγ/PI3K/Akt Signaling Pathway

The Phospholipase C gamma (PLCγ), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt) signaling cascade is vital for cell survival, proliferation, and growth. Evidence suggests that SMS2 activity is linked to the activation of this pathway. Inhibition of SMS2 can lead to the downregulation of PLCγ, PI3K, and Akt phosphorylation, thereby impacting these fundamental cellular processes.

Experimental Protocols

Isolation of Lipid Rafts by Sucrose Density Gradient Ultracentrifugation

This protocol describes a common method for isolating lipid rafts, also known as detergent-resistant membranes (DRMs), based on their insolubility in non-ionic detergents at low temperatures and their low buoyant density.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA), supplemented with protease and phosphatase inhibitors, ice-cold

-

Sucrose solutions (in TNE buffer): 80% (w/v), 35% (w/v), and 5% (w/v)

-

Ultracentrifuge and swinging bucket rotor (e.g., SW 41 Ti or equivalent)

-

Dounce homogenizer

-

15 ml ultracentrifuge tubes

Procedure:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS and scrape into 1 ml of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes.

-

Homogenize the cell lysate with 10-15 strokes of a Dounce homogenizer on ice.

-

Transfer the lysate to a 15 ml ultracentrifuge tube and mix with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Carefully overlay the 40% sucrose layer with 7 ml of 35% sucrose solution.

-

Carefully overlay the 35% sucrose layer with 3.5 ml of 5% sucrose solution.

-

Centrifuge at 200,000 x g for 18-20 hours at 4°C.

-

After centrifugation, a light-scattering band, corresponding to the lipid raft fraction, should be visible at the 5%/35% sucrose interface.

-

Carefully collect 1 ml fractions from the top of the gradient. Lipid rafts are typically found in fractions 4-6.

-

Fractions can be stored at -80°C or used immediately for further analysis, such as Western blotting.

Quantitative Western Blot Analysis of Lipid Raft Fractions

This protocol outlines the steps for analyzing the protein composition of the isolated lipid raft fractions.

Materials:

-

Isolated lipid raft fractions

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Flotillin-1 as a raft marker, anti-Calnexin as a non-raft marker, and antibodies against proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

-

Densitometry software

Procedure:

-

Determine the protein concentration of each collected fraction.

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Include a lane with a whole-cell lysate as a control.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to the signal of the lipid raft marker (e.g., Flotillin-1) to determine the relative enrichment in the raft fractions.

Conclusion and Future Directions

The inhibition of Sphingomyelin Synthase 2 represents a promising avenue for therapeutic intervention in a range of diseases underpinned by dysregulated cellular signaling. By disrupting the formation of lipid rafts, selective SMS2 inhibitors can effectively modulate the activity of key signaling pathways, such as NF-κB and PI3K/Akt. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate roles of SMS2 and lipid rafts in health and disease. Future research should focus on the development and characterization of highly specific SMS2 inhibitors and the comprehensive profiling of their effects on the lipid and protein composition of lipid rafts using advanced quantitative proteomics and lipidomics approaches. A deeper understanding of these mechanisms will undoubtedly pave the way for novel and effective therapeutic strategies.

References

- 1. Small-Molecule Modulators of Lipid Raft Stability and Protein-Raft Partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Intrinsic and Extrinsic Factors on Cellular Sphingomyelin Imaging with Specific Reporter Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sphingomyelin Synthase 2 Inhibition on Cellular Ceramide Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in sphingolipid metabolism, catalyzing the conversion of ceramide and phosphatidylcholine into sphingomyelin (SM) and diacylglycerol (DAG) primarily at the plasma membrane.[1][2] Inhibition of SMS2 presents a promising therapeutic strategy for various diseases, including atherosclerosis and certain cancers, by modulating the cellular levels of bioactive lipids. This technical guide provides an in-depth analysis of the effects of SMS2 inhibition on ceramide levels, supported by experimental methodologies and quantitative data. While specific data for a compound designated "Sms2-IN-3" is not publicly available, this document focuses on the well-established consequences of SMS2 inhibition through genetic and pharmacological approaches, which would be the expected outcome for any potent and selective SMS2 inhibitor.

Introduction to Sphingomyelin Synthase 2 and Ceramide Metabolism

Ceramides are a class of bioactive lipids that play crucial roles in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[3][4] Cellular ceramide levels are tightly regulated through a complex network of synthesis and catabolism pathways.[5] There are three primary pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[3][5]

Sphingomyelin synthases (SMS) are critical regulators of the sphingomyelin-ceramide cycle. There are two main isoforms, SMS1 and SMS2. SMS1 is predominantly located in the Golgi apparatus, while SMS2 is primarily found at the plasma membrane.[1][5] SMS2 plays a significant role in converting ceramide to sphingomyelin, thereby reducing the concentration of free ceramide at the plasma membrane.[6] Inhibition of SMS2 is therefore expected to lead to an accumulation of its substrate, ceramide.

Signaling Pathway and Mechanism of Action

The inhibition of SMS2 directly impacts the sphingomyelin cycle. By blocking the conversion of ceramide to sphingomyelin, an inhibitor of SMS2 would lead to an increase in cellular ceramide concentrations, particularly at the plasma membrane where SMS2 is most active. This elevation in ceramide can, in turn, trigger various downstream signaling events.

Caption: Inhibition of SMS2 by a hypothetical inhibitor "this compound" blocks the conversion of ceramide to sphingomyelin, leading to ceramide accumulation and subsequent downstream signaling.

Quantitative Effects of SMS2 Inhibition on Ceramide Levels

Studies utilizing siRNA-mediated knockdown or genetic knockout of SMS2 have provided quantitative insights into its role in regulating ceramide and sphingomyelin levels.

| Experimental Model | Method of SMS2 Inhibition | Change in Sphingomyelin (SM) Levels | Change in Ceramide Levels | Reference |

| Cultured Cells | SMS2 siRNA | ↓ 11% (significant) | No significant change | [7] |

| SMS2 Knockout Mice | Genetic Disruption | Significant decrease in plasma | Significant increase in plasma | [8] |

| Human Leukemia Cells (HL-60) | SMS2 Overexpression | Unchanged | ↓ (significant decrease) | [3] |

Note: The study by Li et al. (2007) found that while SMS1 siRNA treatment led to a 10% increase in ceramide levels, SMS2 siRNA treatment did not cause a significant change in total cellular ceramide.[7] However, it is important to consider that local changes in ceramide at the plasma membrane may not be reflected in total cellular measurements. The study on SMS2 knockout mice provides in vivo evidence for the role of SMS2 in regulating plasma ceramide levels.[8] Overexpression of SMS2 in HL-60 cells led to a decrease in ceramide levels, further supporting the enzyme's role in ceramide consumption.[3]

Experimental Protocols

Accurate quantification of ceramide levels is crucial for evaluating the efficacy of SMS2 inhibitors. The following are generalized protocols based on established methodologies.

Cell Culture and Treatment with SMS2 Inhibitor

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) in appropriate culture dishes and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Inhibitor Preparation: Prepare a stock solution of the SMS2 inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Treatment: Treat the cells with varying concentrations of the SMS2 inhibitor or vehicle control for a specified period (e.g., 24-48 hours).

Lipid Extraction

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.

-

Lipid Extraction: Perform lipid extraction using a modified Bligh and Dyer method. This typically involves the addition of a chloroform:methanol mixture to the cell lysate, followed by centrifugation to separate the organic and aqueous phases.[9]

-

Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.[9] Reconstitute the dried lipid extract in a suitable solvent for analysis.[9]

Ceramide Quantification by Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific method for quantifying different ceramide species.[10]

-

Instrumentation: Utilize a tandem mass spectrometer capable of precursor ion scanning.

-

Method: A common method involves a precursor ion scan for m/z 264, which is a characteristic fragment ion of ceramides upon collision-induced dissociation.[9][10]

-

Quantification: Include a non-naturally occurring internal standard (e.g., C8-ceramide) in the samples to allow for absolute quantification.[10] Generate a calibration curve using known concentrations of naturally occurring ceramide standards.[10]

-

Data Analysis: Analyze the mass spectrometry data to determine the concentration of various ceramide species in the samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the impact of an SMS2 inhibitor on cellular ceramide levels.

References

- 1. Sphingomyelin synthase 2 (SMS2) deficiency attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Sphingomyelin synthase 2 (SMS2) in platelet activation and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide Metabolism Regulated by Sphingomyelin Synthase 2 Is Associated with Acquisition of Chemoresistance via Exosomes in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingomyelin synthase 2 (SMS2) is one of the determinants for plasma and liver sphingomyelin levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow injection tandem mass spectrometric measurement of ceramides of multiple chain lengths in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling of Sphingomyelin Synthase 2 (Sms2) Inhibition by Sms2-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the downstream signaling consequences of inhibiting Sphingomyelin Synthase 2 (Sms2), with a specific focus on the potent and selective inhibitor, Sms2-IN-3. Inhibition of Sms2 perturbs the delicate balance of key bioactive lipids, primarily decreasing sphingomyelin (SM) and altering the levels of ceramide and diacylglycerol (DAG). These lipid alterations initiate a cascade of downstream signaling events impacting cellular processes ranging from cholesterol homeostasis and inflammatory responses to cell proliferation and survival. This document summarizes the quantitative effects of Sms2 inhibition, details relevant experimental methodologies, and visualizes the core signaling pathways involved. While specific downstream signaling data for this compound is limited, the information presented is based on the well-documented effects of Sms2 inhibition through genetic and other pharmacological approaches, which are expected to be recapitulated by a potent and selective inhibitor like this compound.

Introduction to Sphingomyelin Synthase 2 (Sms2) and this compound

Sphingomyelin (SM) is a critical sphingolipid component of mammalian cell membranes, particularly enriched in the plasma membrane. It plays a vital role in membrane structure, lipid raft formation, and signal transduction. The synthesis of SM from ceramide and phosphatidylcholine is catalyzed by two isoforms of sphingomyelin synthase, SMS1 and SMS2. SMS1 is primarily localized to the Golgi apparatus, whereas SMS2 is predominantly found at the plasma membrane[1]. This distinct localization suggests they have non-redundant roles in regulating specific cellular pools of SM and other bioactive lipids.

This compound is a potent and highly selective inhibitor of Sms2, with a reported half-maximal inhibitory concentration (IC50) of 2.2 nM[2][3][4][5]. Its high selectivity for Sms2 over Sms1 makes it a valuable tool for dissecting the specific functions of Sms2.

Quantitative Effects of Sms2 Inhibition

The primary consequence of Sms2 inhibition is the alteration of cellular lipid profiles. The following tables summarize the key quantitative changes observed upon Sms2 inhibition, primarily derived from studies using siRNA-mediated knockdown or genetic knockout of Sms2. It is anticipated that treatment with this compound would yield similar results.

Table 1: Effects of Sms2 Inhibition on Cellular Sphingolipid and Diacylglycerol Levels

| Lipid Species | Change upon Sms2 Inhibition/Knockdown | Tissue/Cell Type | Reference |

| Sphingomyelin (SM) | Significant decrease | Huh7 cells, Mouse Liver, Plasma, Macrophages | [2][6][7][8] |

| Ceramide | No significant change or slight increase | Huh7 cells, Mouse Liver | [2][6] |

| Diacylglycerol (DAG) | Decreasing tendency, but not statistically significant | Huh7 cells | [2] |

Table 2: Pharmacokinetic and In Vivo Efficacy of this compound

| Parameter | Value | Species/Model | Reference |

| IC50 for Sms2 | 2.2 nM | In vitro | [2][3][4][5] |

| Effect on Hepatic SM (22:0) | Significantly reduced | KK-Ay/Ta mice | [2] |

| Administration Route | Subcutaneous (s.c.), Oral (p.o.) | KK-Ay/Ta mice | [2] |

| Dosage | 100, 200 mg/kg | KK-Ay/Ta mice | [2] |

Core Signaling Pathways Modulated by Sms2 Inhibition

Inhibition of Sms2 instigates changes in several critical signaling pathways, primarily due to the altered lipid composition of the plasma membrane and the subsequent impact on lipid raft integrity and the localization and activity of signaling proteins.

PLCγ/PI3K/Akt Signaling Pathway

Sms2 has been implicated in the regulation of the Phospholipase C gamma (PLCγ)/Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and platelet activation[9][10]. Inhibition of Sms2 has been shown to downregulate the phosphorylation and activation of key components of this pathway.

Caption: Sms2 Inhibition Downregulates PLCγ/PI3K/Akt Signaling.

NF-κB Signaling Pathway

Nuclear Factor kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Sms2 deficiency in macrophages has been shown to diminish NF-κB activation in response to inflammatory stimuli[11][12]. This suggests that Sms2 inhibition could have anti-inflammatory effects.

Caption: Sms2 Inhibition Attenuates NF-κB Signaling.

Cholesterol Homeostasis

Sphingomyelin is a key binding partner for cholesterol in the plasma membrane, sequestering it into lipid rafts[13]. By reducing SM levels, Sms2 inhibition can disrupt this sequestration, leading to an increase in the "active" pool of cholesterol. This can, in turn, influence cholesterol efflux and intracellular cholesterol trafficking. Macrophage Sms2 deficiency has been shown to increase cholesterol efflux[11][12].

Caption: Sms2 Inhibition Alters Cholesterol Homeostasis.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to studying the downstream effects of Sms2 inhibition.

Lipid Extraction and Analysis by Mass Spectrometry

Objective: To quantify changes in cellular lipid profiles (sphingomyelin, ceramide, diacylglycerol) following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., Huh7, HEK293) at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

-

Cell Harvesting and Lipid Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells in methanol.

-

Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water (or other appropriate solvent system) mixture.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry (e.g., methanol/chloroform with internal standards).

-

Analyze the lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify individual lipid species based on the signal intensity relative to the internal standards.

-

Western Blotting for Signaling Pathway Analysis

Objective: To assess the activation state (phosphorylation) of key proteins in signaling pathways (e.g., PLCγ, PI3K, Akt, NF-κB) after Sms2 inhibition.

Protocol:

-

Cell Lysis:

-

Following treatment with this compound, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Akt, Akt, p-PLCγ, PLCγ).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

Experimental Workflow for Studying this compound Effects